

Historical Clinical Trials of Sarkomycin in Neoplastic Diseases: A Technical Review

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Compound of Interest

Compound Name: Sarkomycin

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Introduction

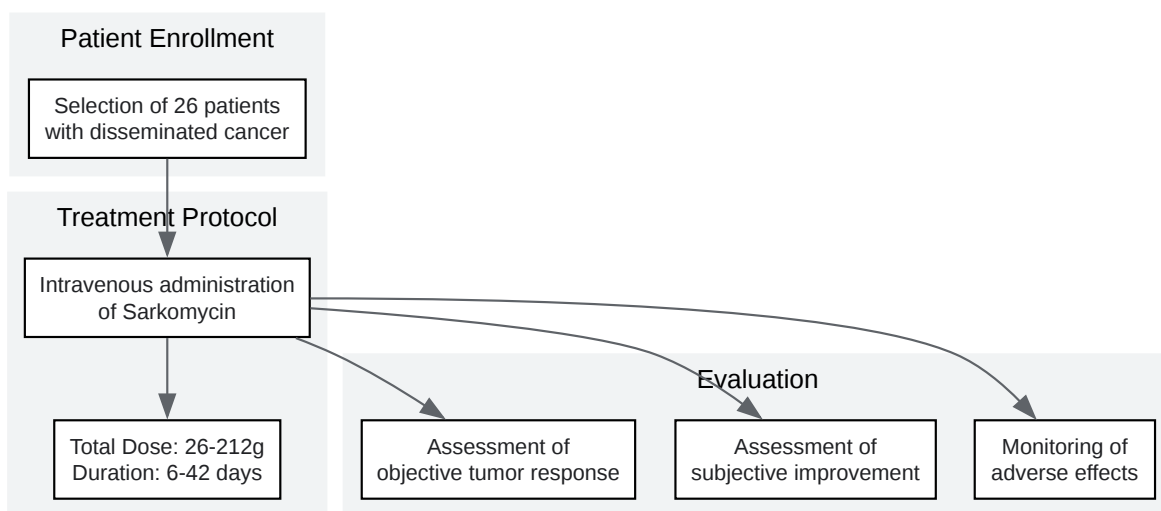
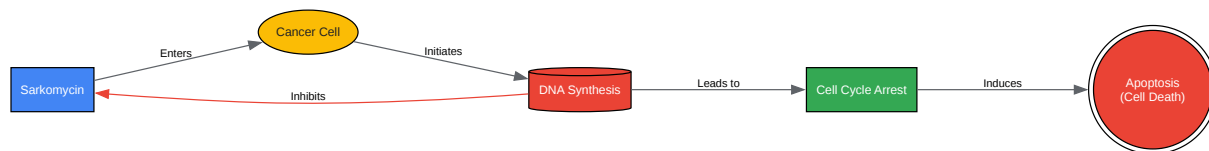
Sarkomycin, an antibiotic derived from *Streptomyces erythrochromogenes*, emerged in the mid-20th century as a compound with potential antineoplastic properties. This technical guide provides an in-depth review of the historical clinical trial data available for **Sarkomycin** in the treatment of neoplastic diseases. The information is compiled from published scientific literature to offer a comprehensive resource for researchers and professionals in drug development.

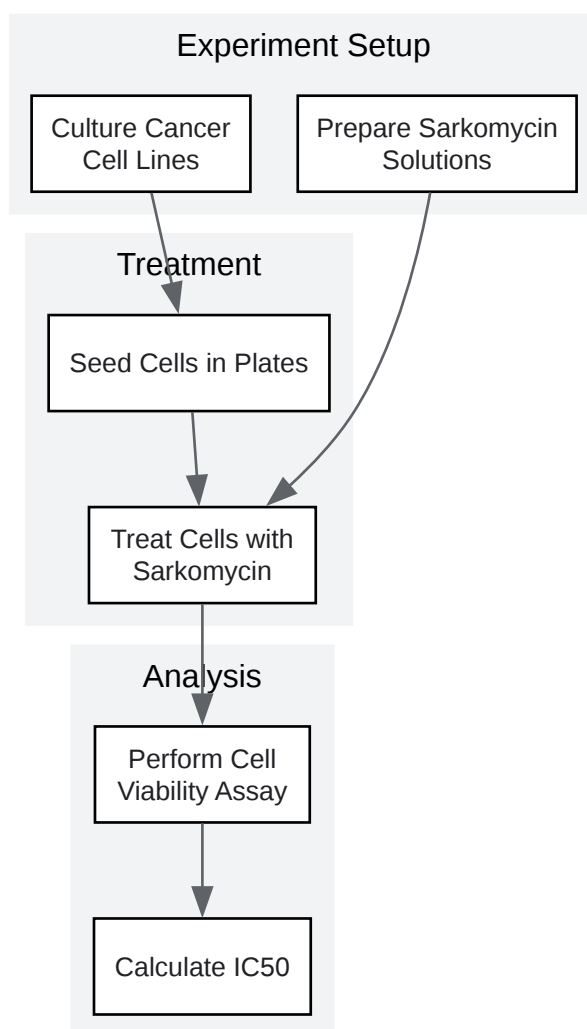
Chemical Properties of Sarkomycin

Sarkomycin is chemically identified as (S)-2-methylene-3-oxocyclopentane-1-carboxylic acid. Its molecular formula is $C_7H_8O_3$, and it has a molecular weight of 140.14 g/mol.

Mechanism of Action

The primary mechanism of action attributed to **Sarkomycin** is the inhibition of DNA synthesis in cancer cells. While the precise molecular targets and signaling pathways were not fully elucidated in the historical literature, it is understood that **Sarkomycin**'s cytotoxic effects are a result of its interference with the replication of genetic material, leading to cell cycle arrest and ultimately, apoptosis of the cancer cells.





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- To cite this document: BenchChem. [Historical Clinical Trials of Sarkomycin in Neoplastic Diseases: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075957#historical-clinical-trials-of-sarkomycin-in-neoplastic-diseases\]](https://www.benchchem.com/product/b075957#historical-clinical-trials-of-sarkomycin-in-neoplastic-diseases)

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